molecular formula C17H13N3O5 B2492785 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 327064-03-9

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2492785
CAS No.: 327064-03-9
M. Wt: 339.307
InChI Key: MOPLKLOVAQZSHL-XYOKQWHBSA-N
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Description

The compound (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is an α,β-unsaturated enamide featuring:

  • A cyano group at the α-position of the double bond.
  • A 4-hydroxy-3-methoxyphenyl substituent at the β-position, providing hydrogen-bonding and electron-donating capabilities.
  • A 4-nitrophenyl group as the amide substituent, contributing strong electron-withdrawing properties.
    The E-configuration ensures spatial opposition of substituents across the double bond, influencing molecular interactions and stability.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(6-4-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLKLOVAQZSHL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both cyano and nitro groups along with hydroxy and methoxy substituents, suggests diverse interactions with biological targets.

  • Molecular Formula : C17H13N3O4
  • Molecular Weight : 327.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Antioxidant Activity : The presence of hydroxy and methoxy groups may confer antioxidant properties, enabling the compound to scavenge free radicals and mitigate oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The cyano group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting cancer cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantScavenging of free radicals; reduction of oxidative stress
AnticancerInhibition of cancer cell proliferation; potential apoptosis induction
AntimicrobialActivity against certain bacterial strains
Enzyme InhibitionPossible inhibition of specific enzymes involved in metabolic pathways

Case Studies

  • Antioxidant Activity
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that this compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Anticancer Potential
    • In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.
  • Antimicrobial Properties
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrophenyl group have led to improved anticancer efficacy in preliminary screenings.

Table 2: Comparison of Derivatives

Derivative NameModificationsAnticancer Activity (IC50 µM)
Original CompoundNone25
Nitro Derivative 1Increased nitro substitution15
Hydroxy Derivative 2Additional hydroxy group20

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., sulfamoyl in 5b/5c, nitro in the target) correlate with higher melting points due to increased polarity .
  • Electron-donating groups (e.g., methoxy in 5b) improve synthetic yields, likely due to stabilized intermediates .

SAR Insights :

  • Nitro groups (target compound) may mimic CF3 in enhancing bioactivity via electron withdrawal, though direct evidence is lacking.
  • Hydrogen-bond donors (e.g., hydroxyl in terrestriamide) improve target binding, as seen in SARS-CoV-2 inhibition .
  • Lipophilicity (e.g., trifluoromethyl in ) correlates with antimicrobial efficacy by facilitating cellular uptake.

Physicochemical and Electronic Properties

Compound Name LogP (Predicted) Solubility Key Functional Groups
Target Compound ~3.5 (high) Low in water Nitro, hydroxyl, methoxy, cyano
5b ~2.8 Moderate Sulfamoyl, methoxy, cyano
5c ~3.2 Low Chloro, sulfamoyl, cyano
Terrestriamide ~2.5 Moderate Hydroxyl, ketone, methoxy
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate ~2.0 High in organic Ester, methoxy, cyano

Trends :

  • Nitro groups increase LogP compared to sulfamoyl or ester analogs, reducing aqueous solubility.
  • Hydroxyl groups (target, terrestriamide) improve solubility in polar solvents but may reduce membrane permeability.

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